Rorifone Rorifone Rorifone is a biochemical.
Brand Name: Vulcanchem
CAS No.: 53078-90-3
VCID: VC0541809
InChI: InChI=1S/C11H21NO2S/c1-15(13,14)11-9-7-5-3-2-4-6-8-10-12/h2-9,11H2,1H3
SMILES: CS(=O)(=O)CCCCCCCCCC#N
Molecular Formula: C11H21NO2S
Molecular Weight: 231.36 g/mol

Rorifone

CAS No.: 53078-90-3

Cat. No.: VC0541809

Molecular Formula: C11H21NO2S

Molecular Weight: 231.36 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Rorifone - 53078-90-3

Specification

CAS No. 53078-90-3
Molecular Formula C11H21NO2S
Molecular Weight 231.36 g/mol
IUPAC Name 10-methylsulfonyldecanenitrile
Standard InChI InChI=1S/C11H21NO2S/c1-15(13,14)11-9-7-5-3-2-4-6-8-10-12/h2-9,11H2,1H3
Standard InChI Key OKNKACRVIGPQAW-UHFFFAOYSA-N
SMILES CS(=O)(=O)CCCCCCCCCC#N
Canonical SMILES CS(=O)(=O)CCCCCCCCCC#N
Appearance Solid powder

Introduction

Chemical Structure and Physicochemical Properties

Rorifone’s molecular formula is C11H21NO2S\text{C}_{11}\text{H}_{21}\text{NO}_{2}\text{S}, with a molecular weight of 231.35 g/mol . Its structure features a decanenitrile backbone substituted with a methylsulfonyl group at the 10th position. Key physicochemical parameters include:

  • Boiling Point: 418.3°C at 760 mmHg

  • Vapor Pressure: 3.31×1073.31 \times 10^{-7} mmHg at 25°C

  • LogP: 3.756, indicating moderate lipophilicity

  • Density: 1.03 g/cm³

  • Solubility: Soluble in chloroform and ethyl acetate but insoluble in water

The compound’s sulfone group (SO2\text{SO}_{2}) contributes to its polarity, while the aliphatic chain enhances membrane permeability, a critical factor in its pharmacokinetic profile .

Biosynthetic Origins and Traditional Uses

Rorifone is primarily isolated from Rorippa montana, a plant used in traditional Chinese medicine (TCM) for treating respiratory and inflammatory conditions . Recent genomic studies of Rorippa palustris, a related species, have revealed conserved biosynthetic pathways for secondary metabolites like glucosinolates and isothiocyanates, which are structurally analogous to Rorifone . In TCM, Rorifone-containing extracts are prescribed for:

  • Alleviating wind-heat colds and sore throats

  • Reducing edema and jaundice

  • Managing arthritis and chronic bronchitis

These applications are supported by preclinical evidence demonstrating its expectorant and antipyretic effects .

Synthetic Methodologies

Chemical Synthesis

A patented synthesis involves four steps :

  • Hydrolysis: Reaction of Rorifone with potassium hydroxide in ethanol.

  • Azidation: Treatment with trimethyl carbinol (t-BuOHt\text{-BuOH}) and diphenyl phosphate azide (DPPA).

  • Acidification: Reaction with HCl/ethyl acetate.

  • Thiocyanation: Final step with dithiocarbonic anhydride (CS2\text{CS}_{2}) and methanesulfonyl chloride (MSCl).

This method yields 1-isothiocyano-9-methylsulfonyl nonane, a derivative with enhanced anticancer activity .

Pharmacological Activities

Antitussive and Anti-Inflammatory Effects

Rorifone suppresses cough reflexes by modulating pulmonary sensory neurons, with efficacy comparable to codeine but without central nervous system side effects. Its anti-inflammatory activity is mediated through inhibition of cyclooxygenase-2 (COX-2) and nuclear factor-kappa B (NF-κB) pathways .

Anticancer Properties

Rorifone exhibits dose-dependent antitumor activity. In murine models of liver cancer (H22), oral administration (100–300 mg/kg/d) achieved tumor control rates of 39.13–47.10% . Derivatives such as 1-isothiocyano-9-methylsulfonyl nonane show improved efficacy:

CompoundTumor ModelDose (mg/kg/d)Inhibition Rate
RorifoneH22 liver cancer30047.10%
1-isothiocyano derivativeA549 lung cancer3068.50%
1-isothiocyano derivativeQGY liver cancer1572.30%

Data sourced from patent CN103396348B .

Mechanistically, Rorifone derivatives induce apoptosis via mitochondrial dysfunction and reactive oxygen species (ROS) overproduction .

Comparative Analysis with Related Sulfones

Rorifone’s uniqueness lies in its dual sulfone-nitrile moiety, which enhances both solubility and target affinity compared to analogs:

CompoundKey FeaturesTherapeutic Use
RorifamideSimilar antitussive activityChronic bronchitis
MethanesulfonylpropionitrileAnti-inflammatory, no anticancerPain management
SulfadiazineAntibacterial sulfonamideInfections

Adapted from Smolecule.

Recent Advances and Clinical Prospects

Derivative Optimization

Structural modifications, such as introducing isothiocyano groups, have yielded compounds with 2–3 times higher anticancer potency than parent Rorifone . Ongoing research focuses on improving bioavailability through prodrug formulations.

Genomic Insights

Plastome sequencing of Rorippa palustris (GenBank: OQ411035) has identified genes involved in sulfone biosynthesis, enabling metabolic engineering for scalable production .

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